molecular formula C10H14N4O2 B7414706 1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea

1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea

Cat. No.: B7414706
M. Wt: 222.24 g/mol
InChI Key: GAXCWKFAQNZGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a hydroxycyclobutyl group and a methylpyrimidinyl group linked by a urea moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Hydroxycyclobutyl Intermediate: The hydroxycyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, often involving a cyclobutane ring formation followed by hydroxylation.

    Synthesis of the Methylpyrimidinyl Intermediate: The methylpyrimidinyl group is synthesized through a series of reactions starting from pyrimidine derivatives, involving methylation and other functional group modifications.

    Coupling Reaction: The hydroxycyclobutyl and methylpyrimidinyl intermediates are then coupled using a urea-forming reaction, typically involving the use of reagents such as isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea involves its interaction with specific molecular targets. The hydroxycyclobutyl group may interact with enzymes or receptors, while the methylpyrimidinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxycyclobutyl)-3-(2-chloropyrimidin-5-yl)urea: Similar structure but with a chlorine substituent.

    1-(3-Hydroxycyclobutyl)-3-(2-aminopyrimidin-5-yl)urea: Contains an amino group instead of a methyl group.

Uniqueness

1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxycyclobutyl group provides unique reactivity, while the methylpyrimidinyl group offers specific interactions with biological targets.

Properties

IUPAC Name

1-(3-hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-6-11-4-8(5-12-6)14-10(16)13-7-2-9(15)3-7/h4-5,7,9,15H,2-3H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXCWKFAQNZGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)NC2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.